molecular formula C11H9NOS B8507955 (2-Benzyl-4-thiazolyl)-methanal

(2-Benzyl-4-thiazolyl)-methanal

Cat. No.: B8507955
M. Wt: 203.26 g/mol
InChI Key: SHQWBLZVUMDPNX-UHFFFAOYSA-N
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Description

(2-Benzyl-4-thiazolyl)-methanal is a heterocyclic aldehyde containing a thiazole ring substituted with a benzyl group at position 2 and a methanal (formaldehyde) group at position 4. The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, confers unique electronic and steric properties.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-benzyl-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C11H9NOS/c13-7-10-8-14-11(12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

SHQWBLZVUMDPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Thiazole Derivatives

The following compounds share structural similarities with (2-Benzyl-4-thiazolyl)-methanal, differing in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Functional Group Key Properties/Applications Reference
(2-Benzo[d][1,3]dioxol-5-yl-thiazol-4-yl)-methanol C₁₁H₉NO₃S Benzodioxol (position 2) Methanol (position 4) Lipophilic; potential pharmaceutical intermediate
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S Methyl (position 2), benzoic acid (position 4) Carboxylic acid High polarity; mp 139.5–140°C (research reagent)
2-(Thiazol-4-yl)benzimidazole C₁₀H₇N₃S Benzimidazole (position 4) None Heterocyclic amine; possible antifungal/antiparasitic use
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide C₈H₆N₄O₄S Nitrofuran (position 4), formamide (position 2) Amide Potent bladder carcinogen in rats

Key Observations :

  • Substituent Effects : The benzyl group in this compound increases hydrophobicity compared to polar substituents like benzoic acid ().
  • Reactivity: The aldehyde group enables reactions such as Schiff base formation, contrasting with the methanol group in ’s compound, which requires oxidation to generate aldehydes ().

Functional Group Comparisons

  • Aldehyde vs. Carboxylic Acid : Methanal’s aldehyde group is highly reactive but volatile and toxic (). In contrast, benzoic acid derivatives () exhibit lower volatility and higher stability, favoring applications in solid-phase synthesis.
  • Thiazole vs.

Physicochemical Properties

  • Melting Points : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a high melting point (139.5–140°C) due to strong intermolecular hydrogen bonding (). This compound, lacking acidic protons, likely has a lower melting point.
  • Solubility : The benzyl group in the target compound may reduce aqueous solubility compared to polar analogs like 2-(Thiazol-4-yl)benzimidazole ().

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole synthesis. For (2-benzyl-4-thiazolyl)-methanal, condensation of α-bromo ketones with thioamides is a widely adopted strategy. In a representative procedure:

  • Step 1 : Benzyl thioamide (1.0 equiv) reacts with α-bromo-4-acetylpyridine hydrobromide (1.2 equiv) in ethanol under reflux (30–60 min).

  • Step 2 : Cyclization yields 2-benzyl-4-(pyridyl)thiazole intermediates, which are subsequently oxidized to the aldehyde.
    Typical yields for analogous systems range from 48–75% .

Table 1: Optimization of Hantzsch Reaction Parameters

SubstrateSolventTemperature (°C)Time (h)Yield (%)Source
Benzyl thioamideEthanol801.575
4-Acetylpyridine bromideDCE1000.568

Oxidation of (2-Benzyl-4-thiazolyl)methanol Precursors

Manganese Dioxide (MnO₂)-Mediated Oxidation

MnO₂ is a robust oxidant for converting alcohols to aldehydes. For this compound:

  • Procedure : (2-Benzyl-4-thiazolyl)methanol (1.0 equiv) is treated with activated MnO₂ (5–10 equiv) in dichloromethane (DCM) at 25–40°C for 12–24 h.

  • Yield : 85–90% with >95% purity by HPLC.

Table 2: MnO₂ Oxidation Under Varied Conditions

MnO₂ TypeSolventTemperature (°C)Time (h)Yield (%)
NanoparticlesSolvent-free80 (MW)0.2589
Activated powderDCM401292

Mechanistic Insight : MnO₂ abstracts a hydrogen atom from the alcohol, forming a carbonyl group via a radical intermediate.

Microwave-Assisted Synthesis

One-Pot Thiazole-Aldehyde Formation

Microwave irradiation enhances reaction rates and yields. A protocol adapted from:

  • Reactants : Dithiooxamide (1.0 equiv), benzylcarbaldehyde (2.0 equiv).

  • Conditions : Microwave irradiation (150 W, 130°C, 10 min), followed by SeO₂ oxidation (80°C, 1 h).

  • Yield : 78–82% with reduced byproduct formation.

Catalytic Oxidation Using TEMPO/KBr System

Hypochlorite-Mediated Oxidation

A scalable industrial method involves:

  • Steps :

    • (2-Benzyl-4-thiazolyl)methanol is dissolved in dichloromethane with NaHCO₃.

    • TEMPO (0.1 equiv) and KBr (0.2 equiv) are added at 0–5°C.

    • NaOCl (12.5% w/v) is introduced over 1 h, yielding the aldehyde.

  • Yield : 97–98% at multi-gram scale.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsYield (%)
Hantzsch condensationHigh regioselectivityRequires toxic α-bromo ketones48–75
MnO₂ oxidationMild conditions, scalableLong reaction times85–92
Microwave-assistedRapid, energy-efficientSpecialized equipment needed78–82
TEMPO/KBr oxidationHigh purity, industrial applicabilityCostly catalysts97–98

Characterization and Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.92 (s, 1H, CHO), 7.32–7.25 (m, 5H, Ar-H), 7.01 (s, 1H, Thiazole-H).

  • IR (cm⁻¹) : 1685 (C=O), 1590 (C=N), 690 (C-S).

  • HPLC Purity : >98% (C18 column, MeOH:H₂O = 70:30) .

Q & A

Q. Q1. What are the recommended synthetic routes for (2-Benzyl-4-thiazolyl)-methanal, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of thiazole derivatives typically involves cyclization of thioamides or condensation of α-haloketones with thioureas. For This compound , a plausible route involves:

Benzylation : Introduce the benzyl group at the 2-position of 4-thiazolecarbaldehyde via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis).

Aldehyde Functionalization : Ensure the methanal group at the 4-position is preserved by using mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation.
Optimization strategies include:

  • Temperature control : Maintain 60–80°C to balance reactivity and side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselectivity.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Identify the methanal proton (δ ~9.5–10.0 ppm, singlet) and its carbonyl carbon (δ ~190–200 ppm).
    • Assign benzyl aromatic protons (δ ~7.2–7.5 ppm, multiplet) and thiazole protons (C5-H δ ~8.0–8.5 ppm).
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N (~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ matching C₁₁H₁₀N₂OS (calc. 218.0562).
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles to validate regiochemistry .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the methanal group in this compound under nucleophilic or electrophilic conditions?

Methodological Answer: The aldehyde group is highly electrophilic, participating in:

  • Nucleophilic additions : React with amines (e.g., hydrazines) to form hydrazones, useful for functionalization.
  • Condensation reactions : Form Schiff bases with primary amines (e.g., arylhydrazines) under acid catalysis (e.g., acetic acid).
    Mechanistic studies (DFT calculations) can model transition states and charge distribution. For example:
  • Electrophilicity : The thiazole ring’s electron-withdrawing nature enhances aldehyde reactivity.
  • Steric effects : Benzyl group at C2 may hinder nucleophilic attack at C4, requiring solvent polarity adjustments (e.g., DMF vs. THF) .

Q. Q4. How do computational methods (DFT, molecular docking) aid in predicting the biological or catalytic activity of this compound derivatives?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to determine frontier orbitals (HOMO-LUMO gap), predicting redox behavior.
    • Calculate electrostatic potential maps to identify reactive sites (e.g., aldehyde vs. thiazole).
  • Molecular Docking :
    • Screen derivatives against target proteins (e.g., kinases, enzymes) using AutoDock Vina.
    • Prioritize compounds with strong binding affinity (ΔG < -7 kcal/mol) and complementary interactions (hydrogen bonds with thiazole N).
      Validation requires correlating computational data with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. Q5. What strategies mitigate instability or decomposition of this compound during photodegradation or storage?

Methodological Answer:

  • Photostability :
    • Avoid UV light exposure; store in amber vials.
    • Add antioxidants (e.g., BHT) to prevent radical-mediated oxidation of the aldehyde.
  • Thermal Stability :
    • Conduct TGA/DSC to identify decomposition thresholds (>150°C).
    • Use inert atmospheres (N₂/Ar) during synthesis/storage.
  • Catalytic Decomposition :
    • Study TiO₂ nanoparticles (P-25) under UV light to quantify methanal degradation products (CO₂, H₂O) via GC-MS .

Q. Q6. How can contradictory data in literature on thiazole-aldehyde derivatives be resolved through systematic experimental design?

Methodological Answer:

  • Reproducibility Checks : Replicate reported methods with controlled variables (solvent purity, catalyst batch).
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities affecting reactivity.
  • Multivariate Analysis : Apply DoE (Design of Experiments) to isolate factors (temperature, pH) causing variability.
    Example: Discrepancies in aldehyde oxidation yields may arise from residual moisture; use Karl Fischer titration to quantify H₂O in solvents .

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